N-(3-fluorophenyl)-4-(prop-2-en-1-yloxy)benzamide
Overview
Description
N-(3-fluorophenyl)-4-(prop-2-en-1-yloxy)benzamide is a useful research compound. Its molecular formula is C16H14FNO2 and its molecular weight is 271.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(allyloxy)-N-(3-fluorophenyl)benzamide is 271.10085685 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Serotonin Receptors in Alzheimer's Disease
One study used a benzamide derivative as a molecular imaging probe to quantify serotonin 1A receptor densities in Alzheimer's disease patients, highlighting its application in neurodegenerative disease research (Kepe et al., 2006).
Asymmetric Synthesis
Benzamide derivatives have been utilized in the synthesis of alpha-hydroxycarboxylic acid derivatives, demonstrating their role in chemical synthesis and the development of new synthetic methodologies (Trost, Dogra, & Franzini, 2004).
Palladium Detection
A study designed a fluorescent probe based on benzamide derivatives for the fast detection of palladium species, showcasing their utility in analytical chemistry and environmental monitoring (Cui et al., 2013).
Antitumor Activity
Benzamide derivatives have been explored for their antitumor efficacy, indicating their potential in cancer therapy (Saito et al., 1999).
Antipathogenic Activity
Research on benzamide derivatives has also delved into their antipathogenic properties, particularly their effectiveness against biofilm-forming bacteria, suggesting their application in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-prop-2-enoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-2-10-20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)11-14/h2-9,11H,1,10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUARMUHEFYMQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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